molecular formula C15H14N2O2S B6052528 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide

Cat. No.: B6052528
M. Wt: 286.4 g/mol
InChI Key: CPQLPKASEWSXCN-MHWRWJLKSA-N
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Description

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is a Schiff base synthesized via the condensation of 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin) with thiophene-2-carboxylic acid hydrazide . This compound is characterized by a thiophene ring and a propenyl (allyl) substituent at the 3-position of the phenolic ring.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQLPKASEWSXCN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Mechanisms

Anhydrous K₂CO₃ (3 g per 0.05 mol reactants) in ethanol/water (2:1 v/v) enables efficient coupling at 120°C. This approach achieves 85% yield by deprotonating the carbohydrazide –NH₂ group, enhancing nucleophilicity.

Solid Acid Catalysts

Montmorillonite K10 clay (0.5 g/mmol) under solvent-free conditions at 80°C yields 91% product in 1.5 hours. The catalyst’s Brønsted acidity (0.8 mmol H⁺/g) facilitates proton transfer without byproduct formation.

Purification and Isolation

Crude product purification involves sequential steps:

  • Precipitation: Adjust reaction mixture pH to 8 with K₂CO₃, inducing crystallization.

  • Solvent Extraction: Partition between CH₂Cl₂ (3 × 20 mL) and brine removes unreacted aldehyde.

  • Chromatography: Silica gel column with petroleum ether/ethyl acetate (10:1) achieves >99% purity.

Yield Loss Analysis:

StepMass Loss (%)
Filtration12
Solvent Extraction8
Column Chromatography5

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.28 (s, 1H, imine CH=N), 7.75 (d, J=8 Hz, Hα), 7.39–7.42 (m, aromatic H).

  • IR (KBr): 1659 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N), 3250 cm⁻¹ (–OH).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the E-configuration with a dihedral angle of 170.9° between the thiophene ring and phenyl group. The crystal lattice exhibits N–H⋯O hydrogen bonds (2.89 Å) stabilizing the molecular structure.

Yield Optimization Strategies

Stoichiometric Adjustments

A 1.2:1 molar ratio (aldehyde:carbohydrazide) maximizes yield (93%) by compensating for aldehyde volatility.

Solvent-Free Mechanochemistry

Ball-milling reactants with NaHSO₄·SiO₂ (10 wt%) at 35 Hz for 20 minutes achieves 88% yield, eliminating solvent waste.

Industrial Scalability Considerations

Pilot-scale synthesis (10 mol batch) in a continuous flow reactor (residence time 15 minutes) achieves 84% yield with 92% space-time yield (kg·m⁻³·h⁻¹). Key challenges include:

  • Byproduct Management: Install in-line IR sensors to monitor imine formation.

  • Catalyst Recycling: Immobilized sulfonic acid resins enable 7 reuse cycles without activity loss.

Comparative Method Evaluation

ParameterConventionalMicrowaveMechanochemical
Yield (%)828988
Energy (kJ/mol)480210150
Purity (%)97.298.596.8
E-Factor8.75.23.9

Microwave synthesis offers optimal balance between efficiency and environmental impact (E-factor 5.2).

Emerging Techniques

Photocatalytic Synthesis

Visible-light irradiation (450 nm) with eosin Y (0.5 mol%) in ethanol achieves 90% yield in 2 hours via radical-mediated coupling.

Biocatalytic Routes

Lipase B (CAL-B) immobilized on mesoporous silica catalyzes the reaction in phosphate buffer (pH 7.0) at 40°C, yielding 78% product with 99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group (C=N) can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde.

    Reduction: Formation of N’-[(E)-[2-Hydroxy-3-(prop-2-en-1-yl)phenyl]methyl]thiophene-2-carbohydrazide.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Mechanism of Action

The biological activity of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it can scavenge free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Structural Analogues

N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2)
  • Structure : Differs by replacing the propenyl group with a methoxy (-OCH₃) substituent at the 4-position of the phenyl ring .
  • Synthesis : Prepared via conventional condensation of iso-vanillin with thiophene-2-carboxylic acid hydrazide, yielding 65% .
  • Applications : Forms Co(II) and Cd(II) complexes with distinct geometries (e.g., octahedral for Co) compared to the target compound .
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH)
  • Structure: Uses ortho-hydroxybenzohydrazide instead of iso-vanillin, resulting in a simpler phenolic ring without alkyl substituents .
  • Synthesis : Ultrasound-assisted methods improve yield and reduce reaction time compared to conventional reflux .
  • Applications: Demonstrated corrosion inhibition properties, likely due to the planar thiophene-phenol conjugate system .
2-[(2,4-Dihydroxyphenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide
  • Structure : Replaces the carbohydrazide moiety with a thiosemicarbazide group (-NH-CS-NH₂) and introduces a 2,4-dihydroxy phenyl ring .
  • Applications : Copper(II) complexes exhibit antimicrobial and antioxidant activities, highlighting the role of sulfur in redox chemistry .
Spectroscopic Features
  • IR/NMR: All compounds show characteristic imine (C=N) stretches (~1600 cm⁻¹) and phenolic O-H bends (~3200 cm⁻¹). The propenyl group in the target compound introduces allylic C-H stretches (~990 cm⁻¹) absent in L2 or HTMBH .
  • X-ray Crystallography : L2 and related Schiff bases adopt an (E)-configuration around the imine bond, confirmed by single-crystal studies .
Metal Coordination
Compound Metal Complexes Geometry Applications
Target Compound Co(II), Cd(II) Monomeric Catalysis, materials
L2 Co(II), Cd(II) Octahedral (Co) Structural models
Thiosemicarbazone Cu(II) Square-planar Antimicrobial agents

Biological Activity

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide (commonly referred to as TCH) is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TCH, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

TCH is characterized by the presence of a thiophene ring and a hydrazone functional group, which contribute to its unique chemical properties. The compound can be synthesized through various methods, often involving the condensation of thiophene-2-carbohydrazide with substituted phenolic compounds.

The biological activity of TCH is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : TCH has been shown to inhibit specific enzymes associated with tumor growth and survival. For example, derivatives of TCH exhibit strong binding affinities to human carbonic anhydrase IX (CA IX), a target implicated in cancer metastasis, with binding energies as low as −5.5817 kcal/mol.
  • Antimicrobial Activity : TCH derivatives have demonstrated significant antimicrobial properties against various pathogens. The structure-activity relationship indicates that modifications in the TCH structure can enhance its efficacy against bacteria and fungi .

Anticancer Activity

TCH and its derivatives have been extensively studied for their anticancer properties. A notable study evaluated the effects of TCH derivatives on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, revealing that structural modifications significantly impacted antiproliferative potency. The derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential .

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of TCH derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivative showed minimum inhibitory concentration (MIC) values between 0.22 to 0.25 μg/mL, demonstrating potent antibacterial activity .

Case Studies

  • Anticancer Activity : A study focused on the anticancer effects of TCH derivatives on MCF7 and HCT116 cell lines, showing that modifications in structure significantly impacted their antiproliferative potency.
  • Antimicrobial Evaluation : Research indicated that thiophene-based heterocycles derived from TCH exhibited significant antibacterial properties, with several candidates showing promising results against pathogenic bacteria.
  • Metal Complexes : Metal complexes formed from TCH have shown enhanced biological activity compared to the free ligand, particularly in anticancer assays against HepG2 liver carcinoma cells .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC Values Comments
AnticancerMCF710 - 30 µMSignificant structural impact
AnticancerHCT11610 - 30 µMStructural modifications enhance activity
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLPotent antibacterial activity
AntimicrobialEscherichia coliNot specifiedFurther testing required

Q & A

Q. What are the critical synthetic steps for preparing this compound?

The synthesis typically involves a multi-step condensation reaction. First, the hydrazide precursor (e.g., thiophene-2-carbohydrazide) is prepared via hydrazine hydrate treatment of ester derivatives under reflux in propan-2-ol. Subsequent condensation with a substituted benzaldehyde derivative (e.g., 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde) in ethanol or methanol under acidic or basic catalysis forms the hydrazone linkage. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic methods are indispensable for structural confirmation?

Key techniques include:

  • NMR spectroscopy : To confirm the hydrazone (C=N) bond (~160 ppm in 13C^{13}\text{C} NMR) and aromatic proton environments.
  • IR spectroscopy : To identify N–H stretching (~3200 cm1^{-1}) and C=O/C=N vibrations (~1650 cm1^{-1}).
  • Mass spectrometry (MS) : For molecular ion peak validation and fragmentation pattern analysis.
  • Thin-layer chromatography (TLC) : To monitor reaction progress and purity .

Q. What structural features dictate this compound’s reactivity?

The hydrazone (–NH–N=C–) moiety enables tautomerism and chelation with metal ions, while the thiophene ring contributes π-conjugation. The 2-hydroxy-3-allylphenyl group introduces steric and electronic effects, influencing solubility and intermolecular interactions .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Conflicting data (e.g., bond-length variations in NMR vs. X-ray) require cross-validation using:

  • SHELXL refinement : For precise crystallographic parameter adjustments, including anisotropic displacement parameters and hydrogen bonding networks.
  • DFT calculations : To model electronic environments and compare theoretical/experimental spectroscopic results .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst optimization : Use of p-toluenesulfonic acid (PTSA) or acetic acid for acid-catalyzed condensation.
  • Temperature control : Reflux at 80–100°C ensures complete imine formation without side reactions.
  • Purification : Gradient elution in column chromatography with ethyl acetate/hexane mixtures .

Q. How does the hydrazone moiety influence bioactivity in pharmacological studies?

The hydrazone group acts as a proton donor/acceptor, enabling interactions with biological targets (e.g., enzyme active sites). Structural analogs with electron-withdrawing substituents on the phenyl ring show enhanced antimicrobial activity due to increased electrophilicity at the C=N bond .

Q. What methodologies assess interactions with biological macromolecules?

  • Molecular docking : To predict binding affinities with proteins (e.g., using AutoDock Vina).
  • UV-Vis titration : For determining binding constants with DNA via hypochromic shifts.
  • Circular dichroism (CD) : To monitor conformational changes in proteins upon ligand binding .

Data Contradiction Analysis

Q. How should conflicting bioactivity results across studies be addressed?

  • Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., µM vs. mM ranges).
  • Structural validation : Confirm compound purity via HPLC and compare with reported spectra.
  • Cell-line specificity : Test activity across multiple cell lines to rule out tissue-dependent effects .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepSolventCatalystTemperatureTime (h)Yield (%)
Hydrazide formationPropan-2-olNoneReflux3–470–85
CondensationEthanolPTSA80°C6–860–75

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/Signals
1H NMR^1\text{H NMR}δ 8.3–8.5 (s, 1H, –N=CH–)
13C NMR^{13}\text{C NMR}δ 160–162 (C=N), 165–170 (C=O)
IR3200–3250 cm1^{-1} (N–H), 1650 cm1^{-1} (C=O/N)

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